
tert-Butyl 1-(3-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a carbamate, which is an organic compound derived from carbamic acid. A carbamate group, N-CO-O, is a functional group that consists of a carbonyl group (C=O) flanked by an amine and an ester. The molecule also contains a piperidine ring, which is a heterocyclic amine consisting of a six-membered ring containing five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the carbamate group, the piperidine ring, and the benzyl group, which is a phenyl group attached to a CH2. The compound also contains chlorine and fluorine substituents .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, carbamates typically undergo hydrolysis to yield an alcohol and an amine or ammonia. The piperidine ring can participate in various reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbamate group could enhance its solubility in polar solvents. The chlorine and fluorine atoms could also influence its reactivity .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Several studies have highlighted the synthesis and characterization of compounds similar to tert-Butyl 1-(3-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate, emphasizing their potential in scientific research. For instance, the synthesis of novel compounds through condensation reactions and their structural confirmation via spectroscopic methods and X-ray diffraction studies have been reported. These compounds have been evaluated for biological activities, indicating their relevance in medicinal chemistry and pharmaceutical research (Sanjeevarayappa et al., 2015).
Biological and Medicinal Applications
Research on derivatives with structural similarities to tert-Butyl 1-(3-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate has shown potential in biological and medicinal applications. For instance, studies on asymmetric bis(arylidene)piperidin-4-one derivatives have explored their antitumor activity, highlighting the importance of structural characteristics for biological efficacy (Yao et al., 2018).
Material Science Applications
Compounds related to tert-Butyl 1-(3-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate have been investigated for their applications in material science. For example, studies on polyamides derived from similar compounds have explored their solubility, thermal stability, and film-forming properties, demonstrating their potential in the development of new materials with specific properties (Hsiao et al., 2000).
Organic Synthesis and Catalysis
The application in organic synthesis and catalysis of compounds structurally related to tert-Butyl 1-(3-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate has been a subject of research. Studies have detailed the development of synthesis methods for complex molecules, demonstrating the versatility of these compounds in facilitating the production of pharmacologically relevant intermediates and novel materials (Li et al., 2012).
Direcciones Futuras
The future directions for this compound could be numerous depending on its applications. If it’s a pharmaceutical compound, future studies could focus on improving its efficacy or reducing its side effects. If it’s a chemical reagent, future research could aim to find new reactions it can participate in .
Propiedades
IUPAC Name |
tert-butyl N-[1-[(3-chloro-2-fluorophenyl)methyl]piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)20-13-7-9-21(10-8-13)11-12-5-4-6-14(18)15(12)19/h4-6,13H,7-11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQODLXXIZCVOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-(3-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

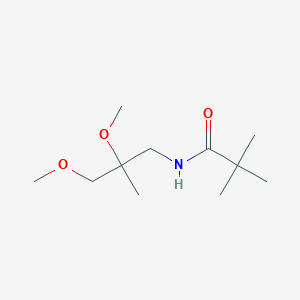
![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2760327.png)
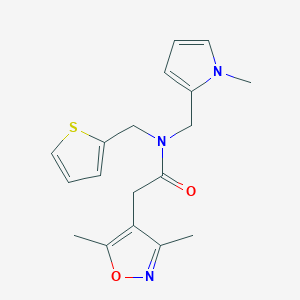
![2-((4aR,5R,5aR,8aR,9S)-10-(4-chlorophenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2760329.png)
![2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2760333.png)
![8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2760335.png)
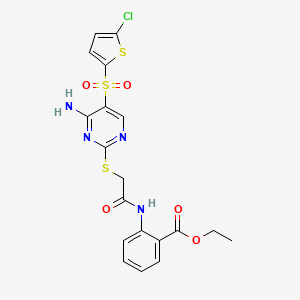
![(2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B2760338.png)
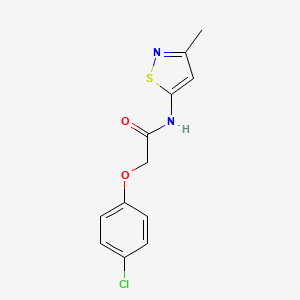
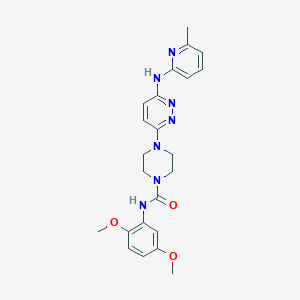
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2760344.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]methanesulfonamide](/img/structure/B2760347.png)
![8-(4-chlorophenyl)-3-[(2,6-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2760348.png)